molecular formula C6H5ClN4O2 B8811345 8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B8811345
M. Wt: 200.58 g/mol
InChI Key: ZQINVZROMLALDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C6H5ClN4O2 and its molecular weight is 200.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5ClN4O2

Molecular Weight

200.58 g/mol

IUPAC Name

8-chloro-3-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C6H5ClN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13)

InChI Key

ZQINVZROMLALDU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Nitric acid (9 ml) was slowly added dropwise to a suspension of 3-methylxanthine (10 g) in acetic acid (180 ml) at 100° C., and the resulting white suspension was stirred at 100° C. for 30 minutes followed by 140° C. for 20 minutes. After cooling the reaction solution to room temperature, the solvent was removed by distillation at reduced pressure at 60° C. to give a yellow solid. The resulting yellow solid was washed with water, and recrystallization from 0.5 M hydrochloric acid gave a pale yellow solid. A suspension of the solid in concentrated hydrochloric acid (500 ml) was stirred at 110° C. for 15 minutes, then the reaction solution was cooled to room temperature, and the solvent was removed by distillation at reduced pressure to give a yellow-white solid. Recrystallization of the resulting solid from water gave 6.75 g of the title compound.
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